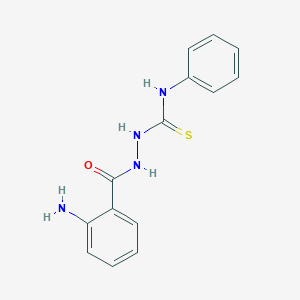

2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide, often abbreviated as ABPH, is a hydrazinecarbothioamide compound that is used in a variety of scientific research applications. This compound is a derivative of hydrazine, which is a type of organic compound that is commonly used in chemical synthesis. ABPH has been used in a variety of scientific research applications, such as drug discovery and development, chemical synthesis, and biochemistry. The purpose of

Scientific Research Applications

Spectral Interpretation and Biological Evaluation

This compound has been used in studies to reveal the contributions of Density Functional Theory (DFT) to the spectral interpretation for an amino benzoyl thiourea derivative . The molecule exhibits several intramolecular hydrogen bonds influencing proton assignment . In terms of biological evaluation, the lead molecule was evaluated as a novel VEGFR-2 inhibitor for treating breast cancer .

Synthesis and Characterization

The compound is synthesized via ring opening nucleophilic substitution reaction . Various spectroscopic techniques, including UV-Vis, FT-IR, and NMR spectroscopy, are used to fully characterize the synthesized thiourea derivative .

Theoretical Studies

A comprehensive theoretical study was conducted utilizing DFT and the B3LYP functional along with 6-311++G (d,p) basis sets to justify the experimental results . The reactivity of different sites is precisely assigned by implementing the molecular electrostatic potential map analysis and the Fukui functions .

Non-linear Optical (NLO) Properties

DFT calculations were employed for frontier molecular orbitals (FMOs) analysis, non-linear optical (NLO) properties, and calculated thermodynamic functions .

Corrosion Inhibition

The compound has been assessed as a corrosion inhibitor for mild steel (MS) in 0.5 M H2SO4 . Various electrochemical techniques, such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP), have been used to evaluate inhibition efficiency .

Surface Characterization

SEM, EDX, AFM, and contact angle measurements were used as a topological surface characterization technique that confirmed the formation of a protective layer over the MS surface .

7. Molecular Dynamics and Monte Carlo Simulations Molecular dynamics (MD) simulations were used to find interaction energy in different media . The adsorption affinity of the MS surface for different concentrations of the compound was verified via Monte Carlo (MC) simulations .

Drug-likeness Calculations

Molecular docking properties and drug-likeness calculations were implemented according to Lipinski’s five principles .

These are just a few of the many potential applications of this compound in scientific research. It’s a versatile building block for functional compounds with tailored properties and applications .

Mechanism of Action

Target of Action

The primary target of 2-amino-N-[(phenylcarbamothioyl)amino]benzamide, also known as 1-[(2-aminobenzoyl)amino]-3-phenylthiourea or 2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide, is VEGFR-2 . VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the process of new blood vessel formation. Inhibition of VEGFR-2 can help control the growth and spread of cancer cells.

Mode of Action

The compound interacts with its target, VEGFR-2, by binding to it and inhibiting its activity . This inhibition prevents the activation of the VEGF pathway, thereby reducing angiogenesis and potentially slowing the growth and spread of cancer cells.

Biochemical Pathways

The compound affects the VEGF pathway, which is involved in angiogenesis . By inhibiting VEGFR-2, the compound disrupts this pathway, leading to a decrease in the formation of new blood vessels. This can limit the supply of oxygen and nutrients to cancer cells, hindering their growth and proliferation.

Result of Action

The inhibition of VEGFR-2 by the compound leads to a reduction in angiogenesis . This can result in a decrease in the growth and spread of cancer cells, as they are deprived of the necessary oxygen and nutrients supplied by the blood vessels. In terms of biological evaluation, the compound has been evaluated as a novel VEGFR-2 inhibitor for treating breast cancer .

properties

IUPAC Name |

1-[(2-aminobenzoyl)amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c15-12-9-5-4-8-11(12)13(19)17-18-14(20)16-10-6-2-1-3-7-10/h1-9H,15H2,(H,17,19)(H2,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUYVRMEZZYCCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2425311.png)

![1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2425312.png)

![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2425314.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2425316.png)

![2-cyclopropyl-5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2425317.png)

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2425318.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2425319.png)

![2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2425323.png)

![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425326.png)

![(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone](/img/structure/B2425329.png)